LY 278584

Description

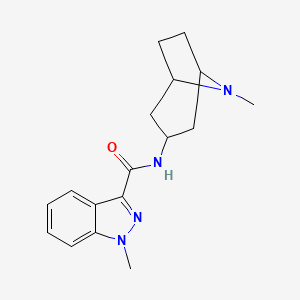

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHAJFBBJWHSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922885 | |

| Record name | 1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119193-37-2 | |

| Record name | LY 278584 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of LY278584: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of LY278584, a potent and highly selective serotonin (B10506) 3 (5-HT3) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of 5-HT3 receptor modulation.

Core Mechanism: Competitive Antagonism of the 5-HT3 Receptor

LY278584 exerts its pharmacological effects through competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel. By binding to the 5-HT3 receptor, LY278584 prevents the endogenous ligand, serotonin (5-hydroxytryptamine), from activating the channel. This blockade inhibits the rapid, transient influx of cations, primarily sodium (Na+) and potassium (K+), with a smaller contribution of calcium (Ca2+), that normally occurs upon serotonin binding.[1][2] The prevention of this ion flux leads to the attenuation of neuronal depolarization and excitation mediated by the 5-HT3 receptor.

One study confirmed the specificity of LY278584 as a 5-HT3 receptor antagonist in an electrophysiological experiment on cloned 5-HT3 receptors from NCB-20 neuroblastoma cells expressed in Xenopus oocytes. In this model, the inward current activated by serotonin and selective 5-HT3 receptor agonists was sensitive to and could be blocked by LY278584.[3]

Binding Affinity and Kinetics

Radioligand binding assays have been instrumental in characterizing the high affinity and selectivity of LY278584 for the 5-HT3 receptor.

| Parameter | Value | Species/Tissue | Reference |

| Ki | 1.62 nM | Not Specified | [4] |

| Kd | 1.5 nM | Rat Brain Tissue | [5] |

| Bmax | 110 fmol/mg tissue dry weight | Rat Brain Tissue | [5] |

| Kon | 0.025 ± 0.009 nM⁻¹ min⁻¹ | Human Hippocampus | [6] |

| Koff | 0.010 ± 0.002 min⁻¹ | Human Hippocampus | [6] |

These data highlight the potent and specific binding of LY278584 to the 5-HT3 receptor across different species. The compound demonstrates no significant activity at other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, or 5-HT2 receptors.[4]

Downstream Signaling Pathways

The 5-HT3 receptor, as a ligand-gated ion channel, directly mediates changes in ion flux. The primary downstream consequence of its activation is cellular depolarization. However, the influx of Ca2+ through the channel can also trigger secondary intracellular signaling cascades. While specific studies on the downstream effects of LY278584 are limited, the general mechanism of 5-HT3 receptor signaling suggests that by blocking Ca2+ influx, LY278584 would inhibit the activation of calcium-dependent signaling pathways. A proposed downstream signaling pathway for 5-HT3 receptor activation involves an increase in intracellular Ca2+, which in turn can activate Calmodulin Kinase II (CaMKII) and subsequently the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[7] By preventing the initial Ca2+ influx, LY278584 would effectively block this cascade.

Figure 1: Proposed 5-HT3 receptor signaling pathway and the inhibitory action of LY278584.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure based on standard methods for determining the binding affinity (Ki) of a test compound.

-

Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend and wash the pellet, then resuspend in a final assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled 5-HT3 receptor ligand (e.g., [3H]LY278584), and varying concentrations of the unlabeled test compound (LY278584).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general approach to measure the functional antagonism of 5-HT3 receptors by LY278584.

-

Cell Preparation: Use cells expressing 5-HT3 receptors (e.g., cultured neurons or Xenopus oocytes injected with 5-HT3 receptor cRNA).

-

Recording Setup: Establish a whole-cell patch-clamp configuration on a single cell. Maintain a holding potential (e.g., -60 mV) to measure inward currents.

-

Application of Agonist: Apply a known concentration of serotonin to the cell to elicit a baseline inward current mediated by 5-HT3 receptors.

-

Application of Antagonist: Co-apply varying concentrations of LY278584 with the same concentration of serotonin.

-

Data Acquisition: Record the peak inward current in the absence and presence of different concentrations of LY278584.

-

Data Analysis: Plot the percentage of inhibition of the serotonin-induced current against the concentration of LY278584. Determine the IC50 value using a sigmoidal dose-response curve fit.

Figure 3: Workflow for whole-cell patch-clamp electrophysiology to determine functional antagonism.

Preclinical and Clinical Landscape

While the class of 5-HT3 receptor antagonists has been extensively studied for their therapeutic potential, particularly as antiemetics, specific preclinical and clinical data for LY278584 are not widely available in the public domain. The therapeutic rationale for 5-HT3 antagonists extends to conditions such as anxiety and depression, where they are thought to modulate neurotransmitter systems implicated in these disorders. However, dedicated studies evaluating the anxiolytic or antidepressant efficacy of LY278584 in animal models or human clinical trials have not been identified in publicly accessible literature. A pilot study of a related compound, zatosetron (B1682404) (LY277359), showed a numeric trend toward reducing anxiety, although statistical significance was not achieved.[4]

Conclusion

LY278584 is a potent and selective 5-HT3 receptor antagonist, characterized by high binding affinity. Its mechanism of action is centered on the competitive blockade of the 5-HT3 ligand-gated ion channel, thereby inhibiting serotonin-mediated neuronal excitation. While its biochemical and electrophysiological profiles are well-defined, further research would be necessary to fully elucidate its potential therapeutic effects in vivo and in clinical settings.

References

- 1. Localization of 5-HT3 receptors in the rat brain using [3H]LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the anxiolytic-like profile of the GABAB receptor positive modulator CGP7930 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bps.ac.uk [bps.ac.uk]

- 4. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal behavioural studies in the evaluation of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An in vivo study analyzing the anxiolytic activity of Garcinia indica fruit rind in preclinical models [journals.ipinnovative.com]

- 7. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Function of LY278584: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY278584 is a potent and highly selective competitive antagonist of the serotonin (B10506) 5-HT3 receptor. This document provides a comprehensive technical overview of its function, mechanism of action, and the experimental protocols used for its characterization. Primarily utilized as a research tool, LY278584 has been instrumental in delineating the physiological and pathological roles of the 5-HT3 receptor. This guide summarizes its binding affinity, selectivity, and the downstream signaling pathways modulated by its antagonist activity. While no clinical trial data for LY278584 is publicly available, its pharmacological profile provides a basis for understanding the therapeutic potential of 5-HT3 receptor antagonism.

Core Function and Mechanism of Action

LY278584 functions as a selective antagonist at the 5-HT3 receptor.[1] The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, specifically a cation channel permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[2][3] Upon binding of the endogenous ligand serotonin (5-hydroxytryptamine or 5-HT), the channel opens, leading to a rapid influx of cations and subsequent neuronal depolarization.[2][4] This excitatory response is implicated in various physiological processes, including emesis, gut motility, and nociception.

LY278584 exerts its effect by competitively binding to the 5-HT3 receptor, thereby preventing the binding of serotonin and inhibiting the opening of the ion channel. This blockade of cation influx prevents neuronal depolarization and downstream signaling events.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the pharmacological profile of LY278584.

| Parameter | Value | Receptor Target | Notes |

| Binding Affinity (Ki) | 1.62 nM | 5-HT3 Receptor | Ki represents the inhibition constant, indicating high affinity.[1] |

| Selectivity | No significant activity | 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT2 Receptors | Demonstrates high selectivity for the 5-HT3 receptor subtype.[1] |

Signaling Pathways

The antagonism of the 5-HT3 receptor by LY278584 directly inhibits the initiation of a downstream signaling cascade. The following diagram illustrates the signaling pathway that is blocked by LY278584.

Caption: 5-HT3 Receptor Signaling Pathway and Blockade by LY278584.

Experimental Protocols

The characterization of LY278584's binding affinity and selectivity is typically performed using radioligand binding assays. The following is a generalized protocol for a competitive binding assay using [3H]LY278584.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor by measuring its ability to displace the radiolabeled ligand [3H]LY278584.

Materials:

-

[3H]LY278584 (radioligand)

-

Unlabeled LY278584 (for determining non-specific binding)

-

Test compounds

-

Membrane preparation from cells or tissues expressing 5-HT3 receptors

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing 5-HT3 receptors in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, membrane preparation, and [3H]LY278584.

-

Non-specific Binding: Assay buffer, membrane preparation, [3H]LY278584, and a high concentration of unlabeled LY278584.

-

Competitive Binding: Assay buffer, membrane preparation, [3H]LY278584, and varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for a Radioligand Binding Assay.

Clinical Significance and Future Directions

While there are no specific clinical trials reported for LY278584, its function as a potent and selective 5-HT3 receptor antagonist places it within a class of drugs with significant therapeutic applications. Other 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron, are widely used as antiemetics to manage nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery.

The high selectivity of LY278584 makes it an invaluable tool for preclinical research aimed at further elucidating the role of 5-HT3 receptors in various physiological and pathological conditions. Future research may leverage LY278584 to explore the involvement of 5-HT3 receptors in areas such as irritable bowel syndrome, anxiety disorders, and chronic pain.

Conclusion

LY278584 is a well-characterized, potent, and selective 5-HT3 receptor antagonist. Its primary function is to block the excitatory effects of serotonin at these ligand-gated ion channels. While its application has been confined to a research setting, the data gathered from studies involving LY278584 have contributed significantly to our understanding of 5-HT3 receptor pharmacology and have informed the development of clinically relevant therapeutic agents.

References

LY 278584: A Technical Guide to a Potent and Selective 5-HT3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 278584, chemically identified as 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide, is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This document provides a comprehensive technical overview of this compound, consolidating available data on its receptor binding affinity, and outlining detailed experimental protocols for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study of 5-HT3 receptor pharmacology and the development of related therapeutic agents.

Core Pharmacological Data

The affinity of this compound for the 5-HT3 receptor has been determined through radioligand binding assays. These studies demonstrate its high affinity and selectivity.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 1.62 nM | Not Specified | Not Specified | [1] |

| Kd | 0.69 nM | Rat Cerebral Cortex | [³H]this compound | [2] |

| Bmax | 16.9 fmol/mg protein | Rat Cerebral Cortex | [³H]this compound | [2] |

Table 1: Receptor Binding Affinity of this compound for the 5-HT3 Receptor.

This compound exhibits high selectivity for the 5-HT3 receptor with no significant activity reported at 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, or 5-HT2 receptors[1].

Mechanism of Action: 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) (5-HT) leads to the rapid influx of cations, primarily Na⁺ and K⁺, resulting in neuronal depolarization. This compound acts as a competitive antagonist at this receptor, blocking the binding of serotonin and thereby preventing the downstream signaling cascade.

Synthesis

The synthesis of this compound involves the coupling of 1-methyl-1H-indazole-3-carboxylic acid with endo-8-methyl-8-azabicyclo[3.2.1]oct-3-amine. A common synthetic route for related carboxamides involves the activation of the carboxylic acid, for example, by forming an acid chloride or using a coupling agent, followed by reaction with the amine.

The precursor, N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide, can be methylated to yield this compound. The synthesis of the tritium-labeled version of this compound was achieved through the alkylation of this precursor with tritium-labeled iodomethane (B122720) in the presence of sodium hydride[2]. A similar procedure using non-radiolabeled iodomethane would yield the unlabeled this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from the methodology used for the characterization of [³H]this compound[2].

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the 5-HT3 receptor.

Materials:

-

Rat cerebral cortex membrane preparation

-

[³H]this compound (specific activity ~80.5 Ci/mmol)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Incubation: Incubate rat cerebral cortex membranes with various concentrations of [³H]this compound in the binding buffer. For competition assays, include varying concentrations of unlabeled this compound.

-

Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a saturating, non-radiolabeled 5-HT3 antagonist (e.g., 1 µM granisetron).

-

Equilibration: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze saturation binding data using non-linear regression to determine Kd and Bmax. Analyze competition binding data to determine the Ki of unlabeled compounds.

In Vitro Functional Antagonism Assay (Isolated Guinea Pig Ileum)

This protocol is a general method for assessing 5-HT3 receptor antagonism in a classic isolated tissue preparation.

Objective: To determine the functional antagonist potency (pA2) of this compound.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Serotonin (5-HT) or a selective 5-HT3 agonist (e.g., 2-methyl-5-HT)

-

This compound

-

Organ bath with an isometric force transducer

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Mount the segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washes.

-

Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the 5-HT3 agonist to establish a baseline.

-

Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate with a known concentration of this compound for a predetermined time (e.g., 30 minutes).

-

Shifted Agonist Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for the 5-HT3 agonist.

-

Schild Analysis: Repeat steps 4 and 5 with at least two other concentrations of this compound. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. Construct a Schild plot (log(dose ratio - 1) vs. -log[molar concentration of antagonist]). The x-intercept of the linear regression provides the pA2 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of 5-HT3 receptor function due to its high potency and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their studies, contributing to a deeper understanding of the physiological and pathological roles of the 5-HT3 receptor and aiding in the discovery of novel therapeutics. Further research to determine its functional antagonist potency (pA2) and in vivo efficacy (e.g., ED50 in relevant models) would provide a more complete pharmacological profile.

References

The 5-HT3 Receptor Antagonist LY278584: A Technical Guide for Neuronal Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of LY278584, a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, for its application in the study of neuronal signaling. Contrary to potential misconceptions, LY278584 does not interact with the 5-HT1A receptor but is a highly specific tool for investigating the physiological and pathological roles of the 5-HT3 receptor.

Core Pharmacology of LY278584

LY278584 is a tropane-like indazole carboxamide that demonstrates high affinity and selectivity for the 5-HT3 receptor, a ligand-gated ion channel. Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor mediates fast excitatory neurotransmission.

Quantitative Data for LY278584

The following table summarizes the key pharmacological parameters of LY278584, highlighting its potency and selectivity for the 5-HT3 receptor.

| Parameter | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | 1.62 nM | Not specified | [1] |

| Dissociation Constant (Kd) | 1.5 nM | Rat Brain | [2] |

| Selectivity | No significant activity at 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, or 5-HT2 receptors | Not specified | [1] |

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a non-selective cation channel, permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[2] Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations and depolarization of the neuronal membrane. This excitatory postsynaptic potential (EPSP) can trigger an action potential, propagating the neuronal signal. As an antagonist, LY278584 binds to the 5-HT3 receptor without activating it, thereby preventing serotonin from binding and blocking the subsequent ion influx and neuronal excitation.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptors using [3H]LY278584

This protocol outlines a method for determining the binding affinity of compounds for the 5-HT3 receptor in rat brain tissue using [3H]LY278584 as the radioligand.

1. Membrane Preparation:

-

Homogenize dissected rat brain tissue (e.g., cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using a Bradford or BCA assay).

2. Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of various concentrations of the test compound (or buffer for total binding, or a high concentration of a known 5-HT3 antagonist like unlabeled LY278584 for non-specific binding).

-

50 µL of [3H]LY278584 (at a final concentration close to its Kd, e.g., 1-2 nM).

-

150 µL of the prepared brain membrane suspension (typically 100-200 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

The Selective Antagonism of LY 278584 at the 5-HT3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 278584 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] This receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is distinct from other serotonin receptors which are predominantly G-protein coupled.[1] Upon binding of serotonin, the 5-HT3 receptor forms a channel permeable to cations such as sodium (Na+), potassium (K+), and calcium (Ca2+), leading to rapid neuronal depolarization. This mechanism underlies its role in various physiological processes, including emesis, anxiety, and gastrointestinal motility. The selective blockade of this receptor by antagonists like this compound has been a critical area of research for therapeutic interventions in these domains. This technical guide provides an in-depth overview of the selectivity profile of this compound for the 5-HT3 receptor, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Data Presentation: Selectivity Profile of this compound

| Receptor | Ligand | Ki (nM) | Species | Preparation | Reference |

| 5-HT3 | This compound | 1.62 | N/A | N/A | [1] |

| 5-HT3 | [3H]this compound | 3.08 (Kd) | Human | Brain Tissue | [2] |

| 5-HT1A | This compound | No activity | N/A | N/A | [1] |

| 5-HT1B | This compound | No activity | N/A | N/A | [1] |

| 5-HT1C | This compound | No activity | N/A | N/A | [1] |

| 5-HT1D | This compound | No activity | N/A | N/A | [1] |

| 5-HT2 | This compound | No activity | N/A | N/A | [1] |

Note: "No activity" indicates that significant binding or functional antagonism was not observed at concentrations typically tested for off-target effects. The lack of publicly available Ki values for a broader range of receptors (e.g., adrenergic, dopaminergic, muscarinic) is a limitation of the current public data.

One study highlighted the stereoselectivity of this interaction, demonstrating that unlabeled this compound has a 500-fold greater affinity for [3H]this compound binding sites compared to its 2-methyl analogue, LY 278989.[3]

Experimental Protocols

[³H]this compound Competition Radioligand Binding Assay

This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor by measuring its ability to displace the radioligand [³H]this compound from membranes prepared from cells or tissues expressing the receptor.

Materials:

-

[³H]this compound (specific activity ~20-40 Ci/mmol)

-

Membrane preparation (e.g., from HEK293 cells expressing human 5-HT3 receptors, or rat cerebral cortex)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled this compound (for determination of non-specific binding)

-

Test compounds

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]this compound (at a final concentration close to its Kd, e.g., 1-3 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of [³H]this compound, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]this compound, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 25°C) for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Calcium Mobilization Assay

This protocol describes a method to assess the functional antagonism of compounds at the 5-HT3 receptor by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation.

Materials:

-

HEK293 cells stably expressing the human 5-HT3 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

5-HT (Serotonin) as the agonist.

-

Test compounds (including this compound as a positive control).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

-

Cell Plating: Seed the HEK293-5HT3 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer. For Fluo-4 AM, a typical concentration is 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Remove the cell culture medium and add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

-

Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature. Include wells with buffer only (for agonist response) and wells with a known antagonist like this compound.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Set the instrument to record fluorescence kinetically (e.g., every second for 2-3 minutes).

-

After establishing a stable baseline fluorescence for about 15-20 seconds, add a pre-determined concentration of 5-HT (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handling capabilities.

-

Continue recording the fluorescence for the remainder of the time.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in [Ca²⁺]i.

-

Calculate the peak fluorescence response for each well.

-

For antagonist dose-response curves, plot the percentage of inhibition of the 5-HT response against the logarithm of the antagonist concentration.

-

Determine the IC50 value for each antagonist.

-

Mandatory Visualizations

Caption: Workflow of a competition radioligand binding assay.

Caption: Simplified 5-HT3 receptor signaling cascade.

References

- 1. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. In vitro pharmacological profile of the A2A receptor antagonist istradefylline | Semantic Scholar [semanticscholar.org]

The Role of LY278584 in Serotonin Receptor Research: A Technical Guide for Scientists

An In-depth Examination of a Selective 5-HT3 Receptor Antagonist and its Distinction from GPCR-Targeted Agents

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the pharmacological tool LY278584. Contrary to a common misconception that links all serotonin (B10506) receptors to G-protein coupled receptor (GPCR) signaling, LY278584's primary role is in the study of the 5-HT3 receptor, a ligand-gated ion channel. This document will elucidate the mechanism of action of LY278584, provide detailed experimental protocols for its use, and clarify the critical distinctions between the 5-HT3 receptor and the GPCR members of the serotonin receptor family.

Introduction: The Serotonin Receptor Family - More Than Just GPCRs

The serotonin (5-hydroxytryptamine, 5-HT) receptor system is a diverse family of proteins that mediate the vast physiological effects of serotonin. This family is divided into seven distinct classes (5-HT1 through 5-HT7).[1][2] While the 5-HT1, 5-HT2, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 receptor families are all G-protein coupled receptors (GPCRs) that initiate intracellular second messenger cascades, the 5-HT3 receptor stands apart.[1][2][3] The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[3][4][5] Upon binding serotonin, the receptor opens a non-selective cation channel, leading to rapid depolarization of the neuron.[3][4]

LY278584 is a potent and highly selective antagonist of the 5-HT3 receptor.[6] Its high affinity and selectivity make it an invaluable tool for isolating and studying the function of 5-HT3 receptors, both in vitro and in vivo. This guide will provide a detailed overview of its pharmacological properties and its application in research.

Pharmacological Profile of LY278584

LY278584 demonstrates high affinity for the 5-HT3 receptor, with a reported Ki value of 1.62 nM.[6] Critically for its use as a selective tool, it shows no significant activity at other serotonin receptor subtypes, including the GPCRs 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, or 5-HT2.[6] This selectivity allows researchers to confidently attribute observed effects to the blockade of 5-HT3 receptors.

Quantitative Data for LY278584

| Parameter | Value | Receptor | Species | Reference |

| Ki | 1.62 nM | 5-HT3 | Not Specified | [6] |

| Kd | 1.5 nM | 5-HT3 | Rat (brain tissue) | [7] |

| Bmax | 110 fmol/mg tissue | 5-HT3 | Rat (brain tissue) | [7] |

Signaling Pathways: Ligand-Gated Ion Channel vs. GPCR

To understand the role of LY278584, it is essential to differentiate the signaling mechanism of its target, the 5-HT3 receptor, from that of serotonin-activated GPCRs.

The 5-HT3 Receptor: A Ligand-Gated Ion Channel

The 5-HT3 receptor is a pentameric structure composed of five subunits surrounding a central ion-conducting pore.[3][5] When serotonin binds to the extracellular domain, it induces a conformational change that opens the channel, allowing the rapid influx of cations (primarily Na+, K+, and to a lesser extent, Ca2+).[3][4] This influx causes a rapid depolarization of the cell membrane, leading to an excitatory response in neurons.[3] As an antagonist, LY278584 binds to the receptor but does not induce this channel opening, thereby blocking the effects of serotonin.

Figure 1. Signaling pathway of the 5-HT3 ligand-gated ion channel.

Serotonin GPCRs: A World of Second Messengers

In contrast, serotonin GPCRs, such as the 5-HT2A receptor, transduce signals through heterotrimeric G-proteins. Upon serotonin binding, the receptor activates a specific G-protein (e.g., Gq/11 for the 5-HT2A receptor), which in turn modulates the activity of downstream effector enzymes like phospholipase C. This leads to the production of second messengers such as inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium and activation of protein kinase C. This signaling cascade is slower and more modulatory compared to the direct and rapid action of the 5-HT3 ion channel.

Figure 2. Example of a serotonin GPCR signaling pathway (5-HT2A).

Experimental Protocols

LY278584 is primarily used in two types of assays: radioligand binding assays to quantify 5-HT3 receptors and functional assays to measure the antagonism of 5-HT3 receptor activity.

Radioligand Binding Assay using [3H]LY278584

This protocol is designed to determine the density of 5-HT3 receptors (Bmax) and the affinity of LY278584 (Kd) in a given tissue or cell preparation.

Materials:

-

[3H]LY278584 (radioligand)

-

Unlabeled LY278584 (for determining non-specific binding)

-

Tissue homogenate or cell membranes expressing 5-HT3 receptors

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Methodology:

-

Preparation: Thaw the membrane preparation on ice and resuspend in ice-cold binding buffer to a final protein concentration of 50-120 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add membrane preparation, varying concentrations of [3H]LY278584 (e.g., 0.1-10 nM), and binding buffer to a final volume of 250 µL.

-

Non-specific Binding: Add membrane preparation, the same varying concentrations of [3H]LY278584, and a high concentration of unlabeled LY278584 (e.g., 10 µM) to a final volume of 250 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot specific binding against the concentration of [3H]LY278584.

-

Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

-

Figure 3. Workflow for a radioligand binding assay using [3H]LY278584.

Functional Antagonism Assay (Calcium Flux)

This protocol measures the ability of LY278584 to inhibit the influx of calcium through the 5-HT3 receptor channel in response to an agonist.

Materials:

-

Cells stably expressing 5-HT3 receptors (e.g., HEK293 or NG108-15 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

5-HT3 receptor agonist (e.g., Serotonin or 2-Methyl-5-HT)

-

LY278584

-

Fluorescence plate reader with an injection system

Methodology:

-

Cell Plating: Plate the 5-HT3-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Pre-incubation: Add varying concentrations of LY278584 to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature. Include wells with buffer only as a control.

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

-

Agonist Injection: Inject a pre-determined concentration of the 5-HT3 agonist (e.g., EC80 concentration of serotonin) into the wells.

-

Post-injection Reading: Immediately after injection, continuously record the fluorescence signal for 1-2 minutes.

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the response to the control wells (no antagonist).

-

Plot the normalized response against the concentration of LY278584.

-

Use a sigmoidal dose-response curve to calculate the IC50 value for LY278584.

-

Figure 4. Workflow for a 5-HT3 functional antagonism calcium flux assay.

Conclusion

LY278584 is a critical tool for neuropharmacology, but its role is specifically within the study of the 5-HT3 ligand-gated ion channel, not GPCRs. Its high potency and selectivity allow for the precise dissection of 5-HT3 receptor function in the central and peripheral nervous systems. Understanding the fundamental difference between the rapid, ionotropic signaling of the 5-HT3 receptor and the slower, metabotropic signaling of serotonin GPCRs is crucial for accurate interpretation of experimental results. This guide provides the foundational knowledge and practical protocols for the effective use of LY278584 in advancing our understanding of the complex serotonin system.

References

- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 2. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Localization of 5-HT3 receptors in the rat brain using [3H]LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to LY 278584: Elucidating the Indirect Serotonergic Modulation of the Dopamine System

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of LY 278584, a pharmacological agent of significant interest for its high specificity. Contrary to implications of direct dopaminergic activity, this compound is a potent and highly selective 5-HT3 receptor antagonist. Its influence on the dopamine (B1211576) system is not a result of direct receptor interaction, but rather an indirect modulation via the intricate serotonergic-dopaminergic pathways in the brain. This guide details the primary pharmacology of this compound, elucidates the mechanism by which 5-HT3 receptor antagonism affects dopamine release, presents relevant neurochemical data, and describes the experimental protocols used to ascertain these effects.

Core Pharmacology of this compound

This compound is characterized as a high-affinity antagonist for the serotonin (B10506) 5-HT3 receptor. Radioligand binding assays confirm its potent and selective action at this site, with virtually no activity at other serotonin receptor subtypes or, notably, at dopamine D2 receptors.[1] This selectivity makes this compound a precise tool for investigating the physiological and pathological roles of the 5-HT3 receptor.

Receptor Binding Affinity

The affinity of a compound for its receptor is a critical parameter, typically expressed as the inhibition constant (Ki). The following table summarizes the binding profile of this compound, underscoring its specificity.

| Receptor Site | Ligand | Ki (nM) | Species | Reference |

| Serotonin 5-HT3 | [3H]this compound | 1.62 | Rat | [2] |

| Dopamine D2 | Various | >10,000 | Rat | [1] |

Table 1: Binding Affinity of this compound. The data clearly illustrate high affinity for the 5-HT3 receptor and a lack of affinity for the dopamine D2 receptor.

Mechanism of Action: The 5-HT3 Receptor

Unlike all other serotonin receptors, which are G-protein coupled receptors, the 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[3]

Upon binding of serotonin (5-HT), the channel opens, allowing for the rapid influx of cations, primarily Sodium (Na+) and Calcium (Ca2+), and a smaller efflux of Potassium (K+).[3][4][5] This influx leads to a rapid depolarization of the neuronal membrane, resulting in an excitatory response.[3] As an antagonist, this compound binds to the receptor but does not induce this conformational change, thereby preventing channel opening and blocking the downstream excitatory signal.

Indirect Modulation of the Mesolimbic Dopamine System

While this compound does not directly bind to dopamine receptors, a substantial body of evidence shows that 5-HT3 receptors play a significant facilitatory role in modulating dopamine (DA) release, particularly within the mesolimbic pathway, which comprises the Ventral Tegmental Area (VTA) and the Nucleus Accumbens (NAc).[6][7]

Serotonergic neurons originating in the Dorsal Raphe Nucleus (DRN) project to the VTA and NAc.[6] The terminals of dopaminergic neurons in these regions are equipped with 5-HT3 receptors. Activation of these presynaptic 5-HT3 receptors by serotonin enhances the release of dopamine.[5][8]

Consequently, a 5-HT3 receptor antagonist like this compound blocks this serotonergic facilitation, leading to an attenuation of dopamine release, especially under conditions of stimulated release (e.g., in the presence of drugs of abuse like morphine or cocaine).[2][9][10][11]

Neurochemical Effects: In Vivo Evidence

The modulatory role of 5-HT3 receptors on dopamine has been demonstrated in numerous in vivo microdialysis studies. This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. Studies consistently show that systemic or local administration of 5-HT3 antagonists can prevent or reduce the stimulated increase of dopamine and its metabolites in the Nucleus Accumbens.

| Drug Class | Antagonist Example | Brain Region | Effect | Reference |

| 5-HT3 Antagonist | ICS 205-930 | Nucleus Accumbens | Antagonized morphine-induced stimulation of dopamine release. | [2][12] |

| 5-HT3 Antagonist | Ondansetron | Nucleus Accumbens | Significantly inhibited the increase in DOPAC levels after VTA stimulation. | [13] |

| 5-HT3 Antagonist | Ondansetron | Nucleus Accumbens | Reduced the increase in accumbal DA release from DRN stimulation. | [14] |

| 5-HT3 Antagonist | MDL 72222 | Nucleus Accumbens | Attenuated cocaine-induced elevations of extracellular dopamine. | [9][10] |

Table 2: Summary of In Vivo Neurochemical Effects of 5-HT3 Antagonists on the Dopamine System. DOPAC (3,4-dihydroxyphenylacetic acid) is a primary metabolite of dopamine.

Experimental Protocols

The primary method cited for determining the in vivo effects of compounds like this compound on neurotransmitter dynamics is intracerebral microdialysis.

In Vivo Microdialysis Protocol

Objective: To measure extracellular dopamine concentrations in the Nucleus Accumbens of a freely moving rat following systemic administration of a 5-HT3 antagonist and a dopamine-releasing stimulus.

Methodology:

-

Surgical Implantation: Male Wistar rats are anesthetized, and a guide cannula is stereotaxically implanted, aimed at the Nucleus Accumbens. Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe (typically 2-4 mm membrane length) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, low flow rate (e.g., 1-2 µL/min) using a microsyringe pump.

-

Basal Level Collection: After a stabilization period (e.g., 90-120 minutes), dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

-

Drug Administration: The 5-HT3 antagonist (e.g., this compound) or vehicle is administered (e.g., subcutaneously). Sample collection continues.

-

Stimulus Administration: After a set period (e.g., 40-60 minutes), a dopamine-releasing agent (e.g., morphine, cocaine) is administered.

-

Post-Stimulus Collection: Sample collection continues for several hours to monitor the effect of the antagonist on the stimulated dopamine release.

-

Analysis: The collected dialysate samples are analyzed for dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

Conclusion

This compound is a highly selective and potent 5-HT3 receptor antagonist. While it does not interact directly with dopamine receptors, it serves as a powerful pharmacological tool to probe the significant, yet indirect, regulatory influence of the serotonin 5-HT3 system on dopaminergic neurotransmission. The primary mechanism involves the blockade of facilitatory presynaptic 5-HT3 receptors located on dopamine neuron terminals in key brain regions like the Nucleus Accumbens. Understanding this interaction is crucial for researchers in neuropharmacology and drug development, as it highlights a potential pathway for modulating dopamine-related disorders without directly targeting dopamine receptors, potentially offering novel therapeutic avenues with different side-effect profiles.

References

- 1. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptors control dopamine release in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of 5-HT3 Receptors in Drug Abuse and as a Target for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions between 5-HT3 receptors and cerebral dopamine function: implications for the treatment of schizophrenia and psychoactive substance abuse | Semantic Scholar [semanticscholar.org]

- 8. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of 5-HT3 receptors in the nucleus accumbens in the potentiation of cocaine-induced behaviours in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contrasting effects of 5-HT3 receptor stimulation of the nucleus accumbens or ventral tegmentum on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT3 receptor antagonists inhibit morphine-induced stimulation of mesolimbic dopamine release and function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Effect of 5-HT3 receptor antagonists on responses to selective activation of mesolimbic dopaminergic pathways in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Opposite Change of In Vivo Dopamine Release in the Rat Nucleus Accumbens and Striatum That Follows Electrical Stimulation of Dorsal Raphe Nucleus: Role of 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity and Kinetics of LY278584: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of LY278584, a potent and selective 5-HT3 receptor antagonist. The document details the compound's binding affinity and kinetics, outlines the experimental protocols used for its characterization, and illustrates the associated signaling pathways.

Quantitative Binding Data of LY278584

LY278584 exhibits high affinity for the 5-HT3 receptor. The following tables summarize the key quantitative data derived from radioligand binding assays.

Table 1: Binding Affinity of LY278584 for the 5-HT3 Receptor

| Parameter | Value | Species/Tissue | Reference |

| Ki | 1.62 nM | Not Specified | [1] |

| KD | 3.08 ± 0.67 nM | Human Amygdala | [2] |

-

Ki (Inhibition Constant): A measure of the affinity of a ligand for a receptor in a competition binding assay. A lower Ki value indicates a higher binding affinity.

-

KD (Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower KD value signifies a higher binding affinity.

Table 2: Binding Kinetics of [3H]LY278584 in Human Brain Tissue

| Parameter | Value | Tissue | Reference |

| Kon (Association Rate Constant) | 0.025 ± 0.009 nM⁻¹ min⁻¹ | Hippocampus | [2] |

| Koff (Dissociation Rate Constant) | 0.010 ± 0.002 min⁻¹ | Hippocampus | [2] |

| Bmax (Maximum Binding Capacity) | 11.86 ± 1.87 fmol/mg of protein | Amygdala | [2] |

-

Kon (Association Rate Constant): The rate at which the radioligand binds to the receptor.

-

Koff (Dissociation Rate Constant): The rate at which the radioligand dissociates from the receptor.

-

Bmax (Maximum Binding Capacity): Represents the total concentration of receptors in the tissue sample.

Experimental Protocols

The binding characteristics of LY278584 are typically determined using radioligand binding assays with tritiated LY278584 ([3H]LY278584). Below are detailed methodologies for saturation and competition binding assays.

Membrane Preparation

-

Tissue Homogenization: Brain tissue (e.g., human amygdala, hippocampus, or rat cerebral cortex) is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that could interfere with the binding assay.

-

Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined. Aliquots of the membrane preparation are stored at -80°C until use.

Saturation Binding Assay

This assay is performed to determine the KD and Bmax of [3H]LY278584.

-

Incubation: A constant amount of membrane preparation is incubated with increasing concentrations of [3H]LY278584.

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled 5-HT3 receptor ligand (e.g., unlabeled LY278584 or another potent antagonist) to determine non-specific binding.

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Radioactivity Measurement: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then analyzed using non-linear regression to determine the KD and Bmax values.

Competition Binding Assay

This assay is used to determine the Ki of a non-labeled compound (like LY278584) by measuring its ability to compete with a fixed concentration of [3H]LY278584 for binding to the 5-HT3 receptor.

-

Incubation: A fixed concentration of [3H]LY278584 and a constant amount of membrane preparation are incubated with increasing concentrations of the unlabeled competitor drug (LY278584).

-

Equilibrium, Filtration, and Radioactivity Measurement: These steps are performed as described for the saturation binding assay.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Signaling Pathways and Mechanisms of Action

LY278584 acts as a selective antagonist at 5-HT3 receptors. These receptors are ligand-gated ion channels, and their blockade by LY278584 has significant downstream effects.

5-HT3 Receptor Signaling

The 5-HT3 receptor is a non-selective cation channel.[1] Upon binding of its endogenous ligand, serotonin (B10506) (5-HT), the channel opens, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[1] This leads to rapid depolarization of the neuron.

A proposed downstream signaling cascade initiated by 5-HT3 receptor activation involves:

-

Calcium Influx: Activation of the 5-HT3 receptor leads to an influx of extracellular Ca2+.

-

Calmodulin Activation: The increased intracellular Ca2+ concentration activates calmodulin (CaM).

-

CaMKII Activation: Ca2+/CaM complex then activates Ca2+/calmodulin-dependent protein kinase II (CaMKII).

-

ERK1/2 Signaling: Activated CaMKII can subsequently lead to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

By blocking the initial ion influx, LY278584 prevents these downstream signaling events.

Caption: 5-HT3 Receptor Signaling Pathway and Inhibition by LY278584.

Interaction with the Dopamine (B1211576) System

Studies suggest that 5-HT3 receptor antagonists like LY278584 can influence the dopamine system. 5-HT3 receptors are located in brain regions associated with dopamine pathways, such as the striatum and limbic areas. By antagonizing 5-HT3 receptors, LY278584 may modulate the release of dopamine, which has implications for its potential therapeutic effects.

Caption: Modulation of Dopamine Release by LY278584 via 5-HT3 Receptor Blockade.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a radioligand binding assay.

Caption: General Workflow for a Radioligand Binding Assay.

References

Methodological & Application

Application Notes and Protocols for [3H]LY278584 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a [3H]LY278584 radioligand binding assay to characterize the 5-hydroxytryptamine-3 (5-HT3) receptor. It includes procedures for membrane preparation, saturation and competition binding experiments, and data analysis.

Introduction

[3H]LY278584 is a potent and highly selective antagonist for the 5-HT3 receptor, a ligand-gated ion channel. Its high affinity and specificity make it an excellent radioligand for labeling and characterizing 5-HT3 receptors in various tissues and cell lines. This assay is crucial for screening and determining the affinity of novel compounds targeting the 5-HT3 receptor.

Quantitative Data Summary

The following tables summarize the binding characteristics of [3H]LY278584 to the 5-HT3 receptor in different biological preparations.

Table 1: Saturation Binding Parameters for [3H]LY278584

| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Source |

| Human Amygdala | 3.08 ± 0.67 | 11.86 ± 1.87 | [1][2] |

| Human Hippocampus | - | - | [1] |

| Human Caudate | - | - | [1] |

| Human Putamen | - | - | [1] |

| Rat Cerebral Cortex | - | - | [2][3] |

| Differentiated NG108-15 Cells | Significantly smaller than undifferentiated cells | Significantly larger than undifferentiated cells |

Table 2: Kinetic Binding Parameters for [3H]LY278584 in Human Hippocampus

| Parameter | Value | Source |

| Kon (nM-1 min-1) | 0.025 ± 0.009 | [1] |

| Koff (min-1) | 0.010 ± 0.002 | [1] |

Table 3: Inhibition Constants (Ki) of Various Compounds for [3H]LY278584 Binding

| Compound | Ki (nM) | Receptor Specificity | Source |

| LY278584 | 1.62 | 5-HT3 | |

| Tropisetron (B1223216) | - | 5-HT3 | |

| 5-HT | - | 5-HT Receptors | |

| LY278989 (2-methyl analogue) | ~810 (500x lower affinity than LY278584) | 5-HT3 | [3] |

Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (B10506) (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which causes depolarization of the neuronal membrane. This influx of calcium can subsequently activate downstream signaling cascades.

Experimental Protocols

I. Membrane Preparation from Brain Tissue

-

Homogenization: Dissect the brain region of interest (e.g., cerebral cortex, hippocampus) on ice. Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

-

Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.

-

Storage: Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant. Aliquot and store at -80°C until use.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Pierce® BCA assay.

II. Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Assay Setup: Perform the assay in 96-well plates with a final volume of 250 µL per well.

-

Reagent Preparation:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

[3H]LY278584: Prepare serial dilutions in binding buffer to achieve a range of final concentrations (e.g., 0.1 to 20 nM).

-

Non-specific Binding (NSB) Control: Use a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM tropisetron or unlabeled LY278584).

-

-

Incubation:

-

To each well, add:

-

50 µL of binding buffer (for total binding) or NSB control.

-

50 µL of the appropriate [3H]LY278584 dilution.

-

150 µL of diluted membrane preparation (typically 50-120 µg of protein).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly terminate the incubation by vacuum filtration through 0.3% polyethyleneimine (PEI) pre-soaked glass fiber filters (e.g., GF/C).

-

Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Scintillation Counting:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding (fmol/mg protein) against the concentration of [3H]LY278584.

-

Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

-

III. Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound for the receptor.

-

Assay Setup: Similar to the saturation assay.

-

Reagent Preparation:

-

[3H]LY278584: Use a fixed concentration, typically at or near the Kd value determined from the saturation assay.

-

Test Compound: Prepare serial dilutions of the unlabeled test compound.

-

-

Incubation:

-

To each well, add:

-

50 µL of the test compound dilution or buffer (for total binding).

-

50 µL of the fixed concentration of [3H]LY278584.

-

150 µL of diluted membrane preparation.

-

-

Incubate and filter as described for the saturation assay.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of [3H]LY278584 used and Kd is its equilibrium dissociation constant.

-

-

Experimental Workflow Diagram

References

Application Notes and Protocols for LY278584 in Brain Tissue Autoradiography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LY278584, a potent and selective 5-HT3 receptor antagonist, in brain tissue autoradiography. This technique allows for the visualization and quantification of 5-HT3 receptor distribution in various brain regions, offering valuable insights for neuroscience research and the development of novel therapeutics targeting the serotonergic system.

Introduction

LY278584 is a high-affinity antagonist for the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] Its tritiated form, [3H]LY278584, serves as an effective radioligand for the labeling and subsequent anatomical localization of 5-HT3 receptors in brain tissue sections. Autoradiography with [3H]LY278584 enables the detailed mapping of these receptors, which are ligand-gated ion channels involved in various physiological and pathological processes, including nausea, vomiting, anxiety, and cognition. Understanding the precise distribution of 5-HT3 receptors can aid in elucidating their role in neurological disorders and in the preclinical evaluation of novel 5-HT3 receptor-targeted drugs.

Quantitative Data Summary

The binding characteristics of [3H]LY278584 to 5-HT3 receptors have been determined in both rat and human brain tissue. The following table summarizes key quantitative data from autoradiography and membrane binding studies.

| Parameter | Species | Brain Region | Value | Reference |

| Dissociation Constant (Kd) | Rat | Whole Brain Sections | 1.5 nM | [1] |

| Human | Amygdala | 3.08 ± 0.67 nM | [2] | |

| Maximum Binding Capacity (Bmax) | Rat | Whole Brain Sections | 110 fmol/mg tissue dry weight | [1] |

| Human | Amygdala | 11.86 ± 1.87 fmol/mg of protein | [2] | |

| Inhibition Constant (Ki) | Rat | Cerebral Cortex Membranes | 1.62 nM |

Experimental Protocols

This section provides a detailed methodology for performing in vitro autoradiography using [3H]LY278584 on brain tissue sections.

I. Materials and Reagents

-

[3H]LY278584 (specific activity ~70-90 Ci/mmol)

-

Unlabeled LY278584 or another selective 5-HT3 antagonist (e.g., ondansetron, granisetron) for determining non-specific binding

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Ascorbic acid

-

Bovine Serum Albumin (BSA)

-

Cryostat

-

Gelatin-coated microscope slides

-

Incubation chambers

-

Washing buffer (ice-cold Tris-HCl)

-

Distilled water (ice-cold)

-

Phosphor imaging screens or autoradiography film

-

Image analysis software

II. Brain Tissue Preparation

-

Tissue Procurement and Freezing: Rapidly dissect the brain region of interest from the animal model (e.g., rat) or obtain post-mortem human brain tissue. Immediately freeze the tissue in isopentane (B150273) cooled with dry ice or liquid nitrogen to minimize ice crystal formation. Store the frozen tissue at -80°C until sectioning.

-

Cryosectioning: Equilibrate the frozen brain tissue to the cryostat temperature (typically -15°C to -20°C). Mount the tissue onto a cryostat chuck using an appropriate embedding medium. Cut coronal or sagittal sections at a thickness of 10-20 µm. Thaw-mount the sections onto gelatin-coated microscope slides. Allow the sections to air dry at room temperature and then store them at -80°C until the day of the experiment.

III. Autoradiography Protocol

-

Pre-incubation: On the day of the experiment, bring the slides to room temperature. Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

-

Incubation:

-

Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 0.1% ascorbic acid and 0.5% BSA.

-

For total binding , incubate the sections with [3H]LY278584 at a concentration of 1-3 nM in the incubation buffer. A concentration close to the Kd value is generally recommended.

-

For non-specific binding , incubate adjacent sections in the same concentration of [3H]LY278584 but with the addition of a high concentration (e.g., 1-10 µM) of unlabeled LY278584 or another potent 5-HT3 antagonist.[1]

-

Incubate for 60-90 minutes at room temperature in a humidified chamber.

-

-

Washing:

-

To terminate the incubation, rapidly wash the slides to remove unbound radioligand.

-

Perform a series of washes in ice-cold 50 mM Tris-HCl buffer. For example, 2 x 5-minute washes.

-

Follow with a brief dip in ice-cold distilled water to remove buffer salts.

-

-

Drying: Dry the slides rapidly under a stream of cool, dry air.

-

Exposure:

-

Appose the dried, labeled sections to a phosphor imaging screen or autoradiography film in a light-tight cassette.

-

Include calibrated tritium (B154650) standards to allow for the quantification of binding densities.

-

Exposure time will vary depending on the specific activity of the radioligand and the density of receptors. A typical exposure time can range from 4 to 12 weeks.

-

-

Image Acquisition and Analysis:

-

After exposure, scan the phosphor imaging screen using a phosphor imager or develop the film.

-

Use image analysis software to quantify the optical density in different brain regions of interest.

-

Convert the optical density values to fmol/mg tissue or fmol/mg protein using the co-exposed standards.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each brain region.

-

Visualizations

Signaling Pathway Diagram

Caption: Binding of [3H]LY278584 to the 5-HT3 receptor.

Experimental Workflow Diagram

References

Application Notes and Protocols for LY 278584 in In Vivo Microdialysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of LY 278584, a potent and selective 5-HT3 receptor antagonist, in in vivo microdialysis studies for monitoring extracellular neurotransmitter levels, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (DA).

Introduction

This compound is a high-affinity antagonist for the 5-HT3 receptor, a ligand-gated ion channel. Blockade of this receptor is known to modulate various physiological and pathological processes, including emesis, anxiety, and gut motility. In neuroscience research, in vivo microdialysis is a powerful technique to measure endogenous and exogenous substances in the extracellular fluid of living animals. This protocol outlines the use of this compound in conjunction with in vivo microdialysis to investigate its effects on neurotransmitter dynamics in specific brain regions.

Mechanism of Action